molecular formula C12H10ClN B3281715 4-(Chloro(phenyl)methyl)pyridine CAS No. 740062-52-6

4-(Chloro(phenyl)methyl)pyridine

Cat. No.: B3281715
CAS No.: 740062-52-6
M. Wt: 203.67 g/mol
InChI Key: CPPXBZIVPVVUSG-UHFFFAOYSA-N
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Description

4-(Chloro(phenyl)methyl)pyridine is an organic compound that belongs to the class of pyridines It is characterized by a pyridine ring substituted with a chlorophenylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Chloro(phenyl)methyl)pyridine typically involves the reaction of pyridine with chlorobenzyl chloride under basic conditions. A common method includes the use of sodium hydroxide as a base in an aqueous medium, followed by the addition of chlorobenzyl chloride. The reaction mixture is then stirred at an elevated temperature to facilitate the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods. One such method includes the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, the use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

4-(Chloro(phenyl)methyl)pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(Chloro(phenyl)methyl)pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Chloro(phenyl)methyl)pyridine involves its interaction with specific molecular targets. In medicinal chemistry, it acts by binding to receptors or enzymes, thereby modulating their activity. The chlorophenylmethyl group enhances the compound’s ability to interact with hydrophobic pockets in proteins, leading to increased binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • 4-(Bromo(phenyl)methyl)pyridine
  • 4-(Fluoro(phenyl)methyl)pyridine
  • 4-(Methoxy(phenyl)methyl)pyridine

Uniqueness

4-(Chloro(phenyl)methyl)pyridine is unique due to the presence of the chlorine atom, which imparts distinct electronic and steric properties. This makes it more reactive in certain substitution reactions compared to its bromo or fluoro analogs. Additionally, the chlorophenylmethyl group enhances its hydrophobic interactions, making it a valuable compound in medicinal chemistry .

Properties

IUPAC Name

4-[chloro(phenyl)methyl]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClN/c13-12(10-4-2-1-3-5-10)11-6-8-14-9-7-11/h1-9,12H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPPXBZIVPVVUSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=NC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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